N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide)
CAS No.: 73067-75-1
Cat. No.: VC17026176
Molecular Formula: C35H70N4O3
Molecular Weight: 595.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73067-75-1 |
|---|---|
| Molecular Formula | C35H70N4O3 |
| Molecular Weight | 595.0 g/mol |
| IUPAC Name | N-[6-[3-(dimethylamino)propylamino]-5-(dodecanoylamino)-6-oxohexyl]dodecanamide |
| Standard InChI | InChI=1S/C35H70N4O3/c1-5-7-9-11-13-15-17-19-21-27-33(40)36-29-24-23-26-32(35(42)37-30-25-31-39(3)4)38-34(41)28-22-20-18-16-14-12-10-8-6-2/h32H,5-31H2,1-4H3,(H,36,40)(H,37,42)(H,38,41) |
| Standard InChI Key | JMWRFLHXLKLCIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCC |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features a pentane-1,5-diyl core (C₅H₁₀) flanked by two dodecanamide groups (C₁₂H₂₃NO) and a 3-(dimethylamino)propylcarbamoyl moiety (C₆H₁₃N₂O). The IUPAC name—N-[6-[3-(dimethylamino)propylamino]-5-(dodecanoylamino)-6-oxohexyl]dodecanamide—reflects its branched topology, where the central carbon chain is substituted with amide and tertiary amine functionalities.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 73067-75-1 | |
| Molecular Formula | C₃₅H₇₀N₄O₃ | |
| Molecular Weight | 595.0 g/mol | |
| IUPAC Name | N-[6-[3-(dimethylamino)propylamino]-5-(dodecanoylamino)-6-oxohexyl]dodecanamide | |
| SMILES | CCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCC |
Spectroscopic and Stereochemical Considerations
While experimental spectral data (e.g., NMR, IR) are unavailable for this compound, its SMILES string implies a flexible aliphatic backbone with rotational freedom around single bonds. The presence of two dodecanamide chains introduces significant hydrophobicity, whereas the dimethylamino group confers mild polarity, creating an amphiphilic profile.
Synthesis and Preparation
Reaction Pathway
The synthesis likely involves sequential amide bond formation. A proposed route begins with the reaction of pentane-1,5-diamine with dodecanoyl chloride to form bis-dodecanamide intermediates. Subsequent coupling with 3-(dimethylamino)propyl isocyanate or a carbodiimide-activated derivative introduces the tertiary amine group. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are standard for activating carboxylates, facilitating nucleophilic attack by amines to form stable amides.
Purification and Yield Optimization
Given the compound’s high molecular weight (595.0 g/mol), purification via column chromatography or recrystallization from nonpolar solvents (e.g., hexane/ethyl acetate mixtures) would be necessary. Yield optimization would depend on stoichiometric control to prevent side reactions, such as over-alkylation or hydrolysis of the carbamoyl group.
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s amphiphilic nature suggests limited water solubility, with preferential solubility in organic solvents like chloroform or dimethyl sulfoxide (DMSO). Calculated logP values (using tools like XLogP3) estimate a high octanol-water partition coefficient (~8–10), consistent with its long alkyl chains.
Table 2: Hypothetical Physicochemical Data
| Property | Estimated Value | Basis |
|---|---|---|
| Melting Point | 90–110°C | Analogous amides |
| logP | 9.2 | Computational prediction |
| Solubility in Water | <1 mg/L | Structural analogy |
Stability and Degradation
Research Findings and Comparative Analysis
Comparative Study with Hexadecanamide Analog
A structural analog, N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bishexadecan-1-amide (PubChem CID 44151099), shares the same core but features C₁₆ alkyl chains. With a molecular weight of 707.2 g/mol, it demonstrates higher hydrophobicity (logP ~12) and a melting point range of 105–120°C . This suggests that chain length modulates phase behavior and solubility, critical for application-specific tuning .
Table 3: Comparative Properties of Dodecanamide and Hexadecanamide Derivatives
| Property | Dodecanamide Derivative | Hexadecanamide Derivative |
|---|---|---|
| Molecular Weight | 595.0 g/mol | 707.2 g/mol |
| Chain Length | C₁₂ | C₁₆ |
| Estimated logP | 9.2 | 12.1 |
| Potential Application | Surfactants, drug delivery | Lubricants, coatings |
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